2-Bromo-3-methoxypyridine-n-oxide
Overview
Description
2-Bromo-3-methoxypyridine 1-oxide is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Scientific Research Applications
2-Bromo-3-methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for 2-Bromo-3-methoxypyridine 1-oxide indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxypyridine 1-oxide typically involves the bromination of 3-methoxypyridine followed by oxidation. One common method involves the following steps:
Bromination: 3-methoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-3-methoxypyridine.
Industrial Production Methods
Industrial production methods for 2-Bromo-3-methoxypyridine 1-oxide are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxypyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be further oxidized or reduced depending on the desired product.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 2-substituted-3-methoxypyridine derivatives.
Oxidation: Further oxidation products depending on the oxidizing agent used.
Coupling: Formation of biaryl compounds or other complex structures.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxypyridine 1-oxide depends on its specific application. In biochemical research, it may act as an inhibitor or modulator of specific enzymes or proteins. The molecular targets and pathways involved can vary, but it often interacts with cellular components through its bromine and methoxy groups, affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxypyridine: Similar structure but lacks the oxide group.
3-Methoxypyridine: Lacks both the bromine and oxide groups.
2-Bromo-4-methoxypyridine: Bromine and methoxy groups are positioned differently on the pyridine ring.
Uniqueness
The oxide group enhances its ability to participate in oxidation-reduction reactions and may influence its biological activity .
Properties
IUPAC Name |
2-bromo-3-methoxy-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSVGYDULFVJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C([N+](=CC=C1)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649301 | |
Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104819-48-9 | |
Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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